N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide
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Overview
Description
N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves the acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines, followed by the displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals . Another common method involves the Debus-Radziszewski synthesis, which is a condensation reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, while reduction could produce N-(2-hydroxy-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide .
Scientific Research Applications
N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic compound containing an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
N-(2-Oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both an imidazole ring and a benzamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
88419-11-8 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-oxo-4-phenyl-1H-imidazol-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-9-5-2-6-10-13)18-19-14(11-17-16(19)21)12-7-3-1-4-8-12/h1-11H,(H,17,21)(H,18,20) |
InChI Key |
IXFOGJOUZFYFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)N2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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